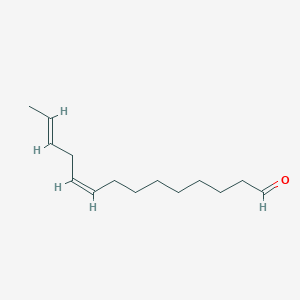

9Z,12E-Tetradecadienal

Description

Contextualizing Semiochemicals in Interspecies Communication

In the intricate world of chemical ecology, communication is often mediated by a class of signaling molecules known as semiochemicals. Derived from the Greek word "semeion," meaning a mark or signal, these organic compounds are released by one organism to elicit a behavioral or physiological response in another. This form of communication is fundamental to the survival and interaction of countless species, governing behaviors such as mating, foraging, and defense.

Semiochemicals are broadly categorized based on whether the interaction occurs between members of the same species (intraspecific) or different species (interspecific).

Pheromones are used for intraspecific communication, conveying messages between individuals of the same species. These can be further classified by the response they trigger, such as sex pheromones that attract mates, alarm pheromones that warn of danger, and trail pheromones that mark paths to food sources. wikipedia.org

Allelochemicals mediate interspecific communication and are subdivided based on which organism benefits from the interaction.

Allomones benefit the emitter but not the receiver, such as a plant's defensive compound that repels a herbivore.

Kairomones benefit the receiver at the expense of the emitter, for instance, when a predator uses a prey's scent to locate it.

Synomones are mutually beneficial to both the emitter and the receiver, such as the floral scents that attract pollinators.

Insects, in particular, have evolved highly sophisticated systems for detecting and responding to a vast array of semiochemicals. researchgate.net Their antennae are equipped with specialized olfactory receptors that can detect minute quantities of these compounds in the air, allowing for highly specific and sensitive communication over long distances. smolecule.com This chemical language is a cornerstone of insect behavior and ecology.

Interactive Table 1: Classification of Semiochemicals

| Category | Type | Function | Beneficiary |

|---|---|---|---|

| Intraspecific | Pheromone | Communication within the same species (e.g., mating, alarm). | Emitter & Receiver |

| Interspecific | Allomone | Benefits the emitter, neutral or negative for the receiver. | Emitter |

| Interspecific | Kairomone | Benefits the receiver, detrimental to the emitter. | Receiver |

| Interspecific | Synomone | Benefits both the emitter and the receiver. | Emitter & Receiver |

Overview of 9Z,12E-Tetradecadienal as a Lepidopteran Semiochemical

Within the vast order of Lepidoptera (moths and butterflies), chemical communication is paramount, especially for reproduction. Female moths of many species release specific sex pheromones to attract males, often from considerable distances. These pheromones are typically long-chain fatty acid derivatives, including alcohols, acetates, and aldehydes. wikipedia.orgnih.gov

9Z,12E-Tetradecadienal is a notable example of such a semiochemical. It is an unsaturated long-chain aldehyde that functions as a sex pheromone component for various Lepidopteran species. The precise structure, including the specific configuration of its double bonds (Z at the 9th carbon and E at the 12th) and the terminal aldehyde functional group, is critical for its biological activity. This specificity ensures that the signal is directed primarily at males of the same species, a vital mechanism for reproductive isolation. Upon release by the female, the aldehyde binds to specific olfactory receptors on the antennae of male moths, initiating a neural cascade that results in upwind flight towards the source.

Comparative Analysis with Related Dienyl Compounds

The efficacy of a semiochemical is highly dependent on its molecular structure. Even subtle changes, such as the alteration of a functional group, can dramatically change its biological function or the species it affects.

Differentiation from (9Z,12E)-Tetradeca-9,12-dien-1-yl Acetate (B1210297)

A closely related compound to 9Z,12E-Tetradecadienal is (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate. Both molecules share the same 14-carbon backbone and the identical (9Z,12E) configuration of their double bonds. The key distinction lies in their terminal functional group: an aldehyde (-CHO) in the former and an acetate ester (-OCOCH₃) in the latter.

This seemingly minor difference is profoundly significant in chemical ecology. (9Z,12E)-Tetradeca-9,12-dien-1-yl acetate is a well-documented major sex pheromone component for a number of significant moth species, including the Indian meal moth (Plodia interpunctella), the Mediterranean flour moth (Ephestia kuehniella), and certain armyworm species (Spodoptera spp.). ebiohippo.combiohometech.comembrapa.brwatson-bio.com While both the aldehyde and the acetate can be involved in the chemical communication of moths, they are often specific to different species or act as different components within a multi-chemical blend. The insect's olfactory system can distinguish between these functional groups, ensuring species-specific mate recognition. For example, while the acetate is a primary attractant for Plodia interpunctella, the aldehyde may play a role in the pheromone blend of other species.

Structural-Functional Group Correlates and Volatility Considerations

The functional group of a pheromone molecule not only determines its interaction with insect olfactory receptors but also influences its physical properties, such as volatility. Volatility, or the tendency of a substance to vaporize, is a crucial factor in the effective dispersal of an airborne chemical signal.

Generally, for molecules with similar carbon chain lengths, aldehydes are more volatile than their corresponding primary alcohols, while acetates have intermediate volatility. scielo.br However, the elution order can change depending on the analytical method used (e.g., the type of gas chromatography column). scielo.br On nonpolar columns, the retention index, which is related to boiling point and inversely related to volatility, increases in the order of aldehyde, alcohol, acetate. scielo.br

The difference in volatility between an aldehyde and an acetate affects how the pheromone plume is structured and how it travels through the environment. A more volatile compound like an aldehyde might disperse more quickly but may not travel as far as a less volatile acetate under certain conditions. This difference can be a key part of the signaling strategy. For instance, different components of a pheromone blend may have different volatilities to create a specific chemical "image" that a male moth follows. The aldehyde functional group in 9Z,12E-Tetradecadienal makes it a relatively volatile signal, suited for transmission over distances to attract mates. scielo.edu.uyaip.org The specific chemical and physical properties endowed by the aldehyde group are thus integral to its function as a distinct and specific channel of communication in the complex chemical ecology of Lepidoptera.

Interactive Table 2: Comparison of 9Z,12E-Tetradecadienal and (9Z,12E)-Tetradeca-9,12-dien-1-yl Acetate

| Property | 9Z,12E-Tetradecadienal | (9Z,12E)-Tetradeca-9,12-dien-1-yl Acetate |

|---|---|---|

| Molecular Formula | C₁₄H₂₄O | C₁₆H₂₈O₂ |

| Molecular Weight | 208.34 g/mol | 252.39 g/mol |

| Functional Group | Aldehyde (-CHO) | Acetate (-OCOCH₃) |

| Primary Role | Lepidopteran Sex Pheromone Component | Lepidopteran Sex Pheromone Component |

| Known Species | Various moth species | Plodia interpunctella, Ephestia kuehniella, Spodoptera spp. embrapa.br |

The Chemical Compound (9Z,12E)-Tetradecadienal: A Key Player in Insect Communication

The compound (9Z,12E)-tetradecadienal is a vital semiochemical, a chemical signal used in communication between organisms. It is particularly significant in the world of insects, where it functions as a potent sex pheromone. This article explores the biological and ecological roles of this compound, focusing on its specificity, identification in key pest species, the intricacies of pheromone blends, and the critical importance of its precise chemical structure.

Biological Significance and Ecological Function

(9Z,12E)-Tetradecadienal is a conjugated aldehyde that plays a crucial role in chemical ecology, primarily as a signaling molecule that mediates mating behaviors in various insect species. Its specific structure allows it to bind to olfactory receptors in certain insects, triggering a cascade of neural responses that lead to attraction and mating behaviors.

Role as an Insect Sex Pheromone

As a sex pheromone, (9Z,12E)-tetradecadienal is a key component in the reproductive strategies of numerous moth species. It is typically released by females to attract conspecific males, thereby facilitating mating and ensuring the continuation of the species. The effectiveness of this compound is a cornerstone of many pest management strategies, which utilize it for monitoring populations and disrupting mating patterns. diva-portal.org

The communication system involving (9Z,12E)-tetradecadienal is highly specific. The precise configuration of the double bonds and the aldehyde functional group are critical for the molecule to be recognized by the olfactory receptors of the target insect species. This specificity helps to maintain reproductive isolation between different species, even those that live in the same area. diva-portal.org

(9Z,12E)-Tetradecadienal has been identified as a component of the sex pheromone blend in several economically important pest species. These include:

Plodia interpunctella (Indian Meal Moth): This widespread stored-product pest utilizes a pheromone blend that includes (9Z,12E)-tetradecadienal, along with its corresponding acetate and alcohol derivatives. cabidigitallibrary.orgnih.gov

Ephestia kuehniella (Mediterranean Flour Moth): Similar to the Indian meal moth, the sex pheromone of this major pest of stored grains contains (9Z,12E)-tetradecadienal and its acetate form. nih.govresearchgate.net

Spodoptera litura (Tobacco Cutworm): The female sex pheromone of this destructive agricultural pest is a blend of four components, one of which is (9Z,12E)-tetradecadienyl acetate, the acetate ester of (9Z,12E)-tetradecadienal. plos.orgentomol.org

Euzophera pinguis (Olive Pyralid Moth): Research has shown that (9Z,12E)-tetradecadien-1-ol, the alcohol precursor to the aldehyde, is a major component of the sex pheromone in this species. researchgate.net

Table 1: Presence of (9Z,12E)-Tetradecadienal and Related Compounds in Key Pest Species

| Species | Common Name | Compound Identified |

|---|---|---|

| Plodia interpunctella | Indian Meal Moth | (9Z,12E)-9,12-tetradecadienal cabidigitallibrary.org |

| Ephestia kuehniella | Mediterranean Flour Moth | (9Z,12E)-tetradeca-9,12-dien-1-yl acetate |

| Spodoptera litura | Tobacco Cutworm | (9Z,12E)-9,12-tetradecadienyl acetate plos.org |

| Euzophera pinguis | Olive Pyralid Moth | (9Z,12E)-9,12-tetradecadien-1-ol researchgate.net |

The behavioral response of male moths is often not to a single compound, but to a precise blend of several pheromone components. The ratio of these components is critical for eliciting the full mating sequence.

For instance, in Spodoptera litura, the sex pheromone is a blend of (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate. entomol.orgcabidigitallibrary.org Studies have shown that the optimal ratio for attracting males can range from 8:2 to 39:1. entomol.org In a Chinese population of S. litura, the pheromone blend was identified as Z9,E11-14:OAc, Z9,E12-14:OAc, Z9-14:OAc, and E11-14:OAc in a ratio of 100:27:20:27. plos.org

Similarly, in Euzophera punicaella, a species related to E. pinguis, the pheromone was identified as a 4:1 mixture of (9Z,12E)-9,12-tetradecadien-1-ol and (9Z,12E)-9,12-tetradecadienyl acetate. researchgate.net

Table 2: Pheromone Blend Ratios in Selected Lepidopteran Species

| Species | Pheromone Components | Ratio |

|---|---|---|

| Spodoptera litura | (9Z,11E)-tetradecadienyl acetate & (9Z,12E)-tetradecadienyl acetate | 10:1 cabidigitallibrary.org |

| Spodoptera litura (China) | Z9,E11-14:OAc, Z9,E12-14:OAc, Z9-14:OAc, E11-14:OAc | 100:27:20:27 plos.org |

| Euzophera punicaella | (9Z,12E)-9,12-tetradecadien-1-ol & (9Z,12E)-9,12-tetradecadienyl acetate | 4:1 researchgate.net |

The biological activity of (9Z,12E)-tetradecadienal and its derivatives is highly dependent on their stereochemistry. The specific arrangement of atoms in three-dimensional space, particularly the geometry of the double bonds, is crucial for the molecule to fit into the insect's olfactory receptors.

The presence of other isomers, even in small amounts, can significantly reduce or inhibit the attractiveness of a pheromone lure. diva-portal.org For synthetic pheromones to be effective in pest management, they must have a high degree of isomeric purity. diva-portal.org For example, in field trials with (9Z,12E)-tetradecadienyl acetate, a purity of over 80% is required for efficacy, as certain impurities can reduce trap catches by as much as 40%. The synthesis of these compounds with high stereochemical purity (often exceeding 99%) is a key focus of chemical ecology research. diva-portal.org

In some cases, stereoisomers of the primary pheromone component can act as behavioral antagonists. diva-portal.org For example, the (9E,12Z)-isomer of tetradecadienyl acetate has been shown to reduce the effectiveness of traps for certain species. Similarly, in the spruce coneworm, Dioryctria abietella, (9Z,12E)-tetradecadienyl acetate, a component of the pheromone blend of other moth species, acts as a behavioral antagonist, reducing trap catches when added to the primary pheromone lure. researchgate.net This antagonistic effect can be a mechanism for maintaining reproductive isolation between closely related species. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12E)-tetradeca-9,12-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-3,5-6,14H,4,7-13H2,1H3/b3-2+,6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXSPBYEQUMCKE-OHAITUNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC=CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C/C=C\CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Significance and Ecological Function

Evolutionary Aspects of Pheromone Systems

The chemical communication systems of insects, particularly those mediated by sex pheromones, are finely tuned products of evolution. These systems are generally under strong stabilizing selection to ensure that mates can recognize each other effectively. nih.govfrontiersin.org However, for new species to arise, these signals must be able to change and diversify. nih.gov The evolution of pheromone communication is a complex process, as it requires coordinated changes in both the production of the chemical signal by one sex (typically the female in moths) and its reception and processing by the other. nih.govmdpi.com

The diversity in pheromone signals often arises from subtle modifications to the biosynthetic pathways that produce these compounds. lu.se Small changes in the enzymes involved, such as desaturases and reductases, can lead to new pheromone components or alter the ratios of existing ones, creating a unique chemical signature. lu.setandfonline.com Gene duplication is considered a key mechanism that allows for the evolution of new functions in these enzymes, potentially leading to novel pheromone blends without disrupting the original communication system. frontiersin.orgpnas.org

The specificity of insect chemical communication is paramount for survival and reproduction. For moths, this specificity is largely achieved through the use of unique pheromone blends, where multiple compounds are released in precise, species-specific ratios. pnas.org A compound like (9Z,12E)-Tetradecadienal is often one component within such a multicomponent signal. The evolution of these specific systems is driven by the need for reliable mate-finding. mdpi.com

The development of these systems involves the evolution of the biochemical machinery for producing specific molecules and the corresponding tuning of olfactory receptors in the receiving insect. nih.govpnas.org For instance, studies in Ostrinia moths, which include several agricultural pests, show that differences in their pheromone blends, often involving isomers of tetradecenyl acetate (B1210297), contribute to their status as distinct species or strains. nih.govmdpi.com The evolution of the enzymes responsible for creating specific double bond configurations and functional groups (like the aldehyde in (9Z,12E)-Tetradecadienal) is a critical step in the divergence of these communication channels. lu.setandfonline.com This process ensures that the signal produced by a female is most attractive to a male of the same species, minimizing confusion and wasted reproductive effort. frontiersin.org

Sex pheromones are a primary mechanism for mate recognition and, consequently, a powerful force in establishing and maintaining reproductive isolation between closely related species. researchgate.netnumberanalytics.com By creating highly specific signals, pheromones act as a pre-mating barrier, preventing hybridization. researchgate.netnumberanalytics.com The unique chemical signature of a species' pheromone blend, which can include (9Z,12E)-Tetradecadienal, ensures that only conspecific individuals are attracted to each other for mating. frontiersin.org

When two closely related species live in the same area (sympatry), there can be strong selective pressure to avoid cross-attraction, which could lead to infertile or less viable offspring. nih.gov This can drive the divergence of their pheromone signals. For example, research on Spodoptera moths has shown that major shifts in the primary pheromone component, such as the emergence of (Z,E)-9,11-tetradecadienyl acetate in S. littoralis and S. litura, are linked to the evolution of new, specific pheromone receptors. pnas.org This coevolution of signal and receptor is fundamental to speciation. pnas.org The presence or ratio of specific components, including aldehydes like (9Z,12E)-Tetradecadienal or the more studied related acetate, can be the critical difference that separates one species' communication channel from another, thereby ensuring reproductive isolation. pnas.orgresearchgate.net

Table 1: Research Findings on Pheromone Evolution and Reproductive Isolation

| Subject of Study | Key Finding | Evolutionary Implication | Reference(s) |

|---|---|---|---|

| Ostrinia Moths | Differences in pheromone blends, often involving isomers of tetradecenyl acetate, are linked to ongoing speciation and reproductive isolation between strains. | Demonstrates how subtle changes in pheromone biosynthesis can create effective pre-mating barriers. | nih.govmdpi.comtandfonline.com |

| Spodoptera littoralis & S. litura | A gene duplication event followed by mutations led to a new pheromone receptor specifically tuned to their unique major pheromone component, which is absent in other Spodoptera species. | Provides a clear example of neofunctionalization and the co-evolution of signal reception with signal production, driving speciation. | pnas.org |

| General Moth Pheromone Systems | The diversity of pheromone signals often arises from mutations and duplications in the genes of biosynthetic enzymes like desaturases and reductases. | Highlights the genetic mechanisms that generate the chemical diversity necessary for the evolution of species-specific signals. | frontiersin.orglu.se |

| General Insect Pheromones | Pheromones are a key mechanism preventing hybridization among closely related, co-occurring species. | Emphasizes the role of chemical communication as a major reproductive isolating barrier in insects. | researchgate.netnumberanalytics.com |

Biosynthesis Pathways of 9z,12e Tetradecadienal

The production of (9Z,12E)-Tetradecadienal in moths is a well-documented example of Type I pheromone biosynthesis, which begins with common saturated fatty acids and proceeds through a series of modifications within the pheromone gland. plos.orgpnas.org

Fatty Acid Metabolism Precursors: Derivation from Saturated Fatty Acids (e.g., Palmitic Acid)

The biosynthetic journey to create (9Z,12E)-Tetradecadienal and its common acetate (B1210297) analogue, (9Z,12E)-tetradecadienyl acetate, commences with de novo synthesis of the C16 saturated fatty acid, palmitic acid (also referred to as palmitate or 16:acid). nih.goviastate.eduplos.orgresearchgate.net This is a foundational step in the biosynthesis of many moth sex pheromones. plos.orgiastate.edu In several moth species, including Spodoptera exigua and Cadra cautella, which produce the acetate form of this pheromone, the pathway unequivocally starts with palmitic acid. iastate.eduplos.orgsemanticscholar.org This precursor is then subjected to a series of enzymatic reactions to introduce unsaturation and adjust the carbon chain length. pnas.orgnih.gov

Fatty Acid Metabolism Precursors: Linkage to Unsaturated Fatty Acids (e.g., Linoleic Acid)

While some insect pheromones, known as Type II pheromones, are derived from dietary unsaturated fatty acids like linoleic acid, the biosynthesis of (9Z,12E)-tetradecadienyl compounds is a classic Type I pathway. plos.orgsemanticscholar.org This means it is synthesized de novo from saturated precursors within the pheromone gland, rather than being directly derived from dietary linoleic acid. plos.orgsemanticscholar.org Although some insects can synthesize linoleic acid, the pathway for (9Z,12E)-Tetradecadienal production in relevant moth species initiates with palmitic acid. nih.govplos.org The involvement of linoleic acid as a direct precursor is characteristic of a different class of pheromones. plos.org

Enzymatic Transformations

The conversion of palmitic acid into (9Z,12E)-Tetradecadienal is orchestrated by a precise sequence of enzymatic reactions. These specialized enzymes are responsible for creating the specific chain length and the exact configuration of the double bonds required for biological activity. nih.govfrontiersin.org

Role of Desaturases (e.g., E12 Fatty Acyl Desaturase, Z9 Desaturase)

Desaturases are critical enzymes that introduce double bonds into the fatty acid chain at specific locations and with specific stereochemistry. nih.govpnas.org The biosynthesis of the (9Z,12E)-tetradecadienyl structure involves a unique sequence of desaturation and chain-shortening steps:

Δ11 Desaturation : The process begins with a Δ11-desaturase acting on palmitic acid (16:acid) to produce (Z)-11-hexadecenoic acid (Z11-16:acid). nih.goviastate.edu

Chain Shortening : This C16 intermediate is then chain-shortened by one cycle of β-oxidation to yield (Z)-9-tetradecenoic acid (Z9-14:acid). nih.goviastate.eduresearchgate.net

Δ12 Desaturation : A second, unusual desaturation event occurs. A Δ12-desaturase acts on the (Z)-9-tetradecenoic acid intermediate to introduce a second double bond at the 12th position, creating (Z,E)-9,12-tetradecadienoic acid. nih.goviastate.edu

Research on Spodoptera exigua and Spodoptera litura has identified a multi-functional desaturase, SexiDes5 (and its homologue SlitDes5), that exhibits both Δ11 and Δ12 desaturase activities. nih.govplos.org This single enzyme can catalyze the initial desaturation of palmitic acid and the subsequent Δ12 desaturation of the chain-shortened C14 intermediate. nih.govplos.org While the pathway involves a Z9-monounsaturated intermediate, the key desaturases are the initial Δ11-desaturase and the subsequent E12-desaturase activity. nih.goviastate.eduplos.org Some moth species also utilize Δ9 desaturases to create other pheromone components from different precursors. pnas.orggenscript.comscite.ai

Involvement of Fatty Acyl Reductases and Acetyltransferases

Once the (Z,E)-9,12-tetradecadienoic acid precursor is formed, its carboxyl group must be modified. This involves the following steps:

Fatty Acyl Reductases (FARs) : The fatty acyl-CoA precursor is reduced to its corresponding alcohol, (9Z,12E)-tetradecadien-1-ol. This reduction is catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR). pnas.orgbohrium.compnas.org Studies in Spodoptera have identified specific FARs with preferences for C14 acyl precursors, which play a crucial role in producing the alcohol intermediate. plos.orgbohrium.comnih.gov These enzymes are often a key regulatory point in determining the final pheromone blend. pnas.orgnih.gov

Alcohol Oxidases (AOX) : To obtain the final aldehyde, (9Z,12E)-Tetradecadienal, the alcohol intermediate is oxidized. frontiersin.orgpnas.org This step is catalyzed by an alcohol oxidase, which is often located in the cell membrane or cuticle of the pheromone gland. nih.govresearchgate.net While specific oxidases for this exact pheromone are still under detailed investigation, the presence and activity of such enzymes are well-documented in the terminal steps of aldehyde pheromone biosynthesis in many moth species. nih.govmdpi.comresearchgate.net

Although the final product is an aldehyde, it is worth noting that in the biosynthesis of the closely related acetate ester pheromones, an acetyltransferase would catalyze the conversion of the fatty alcohol to the acetate ester. plos.orgiastate.edunih.gov The enzymatic machinery for these final modifications is often specific to the class of pheromone being produced (alcohol, aldehyde, or acetate). frontiersin.orgpnas.org

Chain Shortening Mechanisms (e.g., Beta-oxidation)

Chain shortening is a crucial step that tailors the carbon backbone of the fatty acid precursor to the correct length for the final pheromone. In the biosynthesis of (9Z,12E)-Tetradecadienal, the C16 intermediate, (Z)-11-hexadecenoic acid, undergoes a single, controlled cycle of β-oxidation to remove two carbons. nih.govresearchgate.net This process yields the C14 intermediate, (Z)-9-tetradecenoic acid, which is the direct substrate for the final Δ12 desaturation step. nih.goviastate.eduresearchgate.netslu.se This limited β-oxidation is carried out by specialized peroxisomal acyl-CoA oxidases (POXes) within the pheromone gland cells, ensuring that the chain is not fully degraded. oup.comnih.govfrontiersin.org

Table 1: Key Enzymes in (9Z,12E)-Tetradecadienal Biosynthesis

| Enzyme Class | Specific Enzyme Example | Precursor Substrate | Product | Function |

|---|---|---|---|---|

| Desaturase | Δ11-Desaturase (e.g., part of SexiDes5) | Palmitic acid (16:0-acyl) | (Z)-11-Hexadecenoic acid (Z11-16:acyl) | Introduces the first double bond. nih.goviastate.edu |

| Acyl-CoA Oxidase | Peroxisomal Oxidase (POX) | (Z)-11-Hexadecenoic acid (Z11-16:acyl) | (Z)-9-Tetradecenoic acid (Z9-14:acyl) | Shortens the carbon chain by two carbons. nih.govoup.com |

| Desaturase | Δ12-Desaturase (e.g., part of SexiDes5) | (Z)-9-Tetradecenoic acid (Z9-14:acyl) | (Z,E)-9,12-Tetradecadienoic acid | Introduces the second, E-configured double bond. nih.goviastate.edu |

| Fatty Acyl Reductase | Pheromone Gland FAR (pgFAR) | (Z,E)-9,12-Tetradecadienoyl-CoA | (9Z,12E)-Tetradecadien-1-ol | Reduces the acid to an alcohol. bohrium.compnas.org |

| Alcohol Oxidase | Alcohol Oxidase (AOX) | (9Z,12E)-Tetradecadien-1-ol | (9Z,12E)-Tetradecadienal | Oxidizes the alcohol to the final aldehyde. nih.govmdpi.com |

Regulatory Mechanisms of Pheromone Production

The biosynthesis of moth sex pheromones, including aldehydes like 9Z,12E-Tetradecadienal, is a tightly controlled process governed by both hormonal signals and the specific expression of genes within the pheromone gland.

Transcriptomic Analysis of Pheromone Gland Genes

Identifying the specific enzymes responsible for converting common fatty acids into unique pheromone structures is crucial for understanding biosynthesis. Transcriptomic analysis, which involves sequencing all the messenger RNA (mRNA) transcripts in a specific tissue, has become a powerful tool for discovering the genes active in the pheromone gland during pheromone production. nih.govresearchgate.net

By comparing the gene expression profiles of pheromone glands from calling (pheromone-producing) and non-calling females, researchers can identify genes that are significantly upregulated during biosynthesis. This approach has led to the identification of numerous key enzymes, including desaturases, fatty-acyl reductases (FARs), and acetyltransferases. nih.govnih.gov

For the synthesis of di-unsaturated compounds like 9Z,12E-Tetradecadienal, specific desaturases are required to introduce double bonds at precise locations in the fatty acid chain. A notable example comes from the study of the almond moth, Ephestia cautella, a species that uses the acetate ester of the corresponding alcohol, (Z,E)-9,12-tetradecadienyl acetate (ZETA), as its major pheromone component. nih.govresearchgate.netnih.gov Through mining the pheromone gland transcriptome data of E. cautella, researchers successfully identified a novel Δ12 (E12) fatty acyl desaturase. nih.govresearchgate.netnih.gov This enzyme is essential for creating the E12 double bond characteristic of this pheromone. The function of candidate genes is typically confirmed by expressing them in heterologous systems like yeast or insect cell lines and analyzing the products. nih.govresearchgate.net

This transcriptomic approach provides a "parts list" of the necessary genes for reconstructing the pheromone biosynthetic pathway in other organisms.

Bioproduction Research

The chemical synthesis of insect pheromones can be costly and may produce hazardous byproducts. nih.gov This has driven research into more sustainable and potentially cost-effective biological production methods.

Metabolic Engineering of Microbial Systems (e.g., Yeast) for Pheromone Synthesis

Metabolic engineering of microorganisms, particularly the baker's yeast Saccharomyces cerevisiae, has emerged as a promising platform for producing high-value chemicals, including insect pheromones. nih.govnih.gov Yeast is an attractive host due to its well-understood genetics and metabolism, and its robustness in industrial fermentation processes. nih.govfrontiersin.org

The goal of metabolic engineering is to introduce a novel biosynthetic pathway into the host microbe and optimize its native metabolism to channel precursors towards the desired product. nih.govsciopen.com For the production of 9Z,12E-Tetradecadienal or its derivatives, this involves assembling a multi-gene pathway in yeast. nih.gov

Building on the knowledge gained from transcriptomic studies, scientists have successfully engineered S. cerevisiae to produce (Z,E)‐9,12‐tetradecadienyl acetate (ZETA). nih.govresearchgate.netnih.gov This was achieved by the concerted expression of a suite of biosynthetic enzymes sourced from various organisms. The reconstructed pathway typically includes:

A Δ9 desaturase to introduce the first double bond at the 9th position.

A Δ12 desaturase (like the one identified in E. cautella) to create the second double bond at the 12th position. nih.gov

A fatty-acyl reductase (FAR) to reduce the fatty acid's carboxyl group to an alcohol.

An acetyltransferase to esterify the resulting alcohol to its final acetate form. nih.gov

The table below summarizes a set of genes used to engineer a yeast strain for the production of (Z,E)‐9,12‐tetradecadienyl acetate. nih.gov

| Enzyme | Gene Source | Function in Pathway |

| Δ9 Desaturase | Cydia pomonella | Introduces Z9 double bond |

| Δ12 Desaturase | Ephestia cautella | Introduces E12 double bond |

| Fatty Acyl Reductase | Helicoverpa armigera | Reduces fatty acyl-CoA to alcohol |

| Acetyltransferase | Saccharomyces cerevisiae (Atf1) | Converts alcohol to acetate ester |

This interactive table summarizes the genetic components used in the metabolic engineering of yeast for pheromone production.

This engineered yeast system was shown to efficiently produce the ZETA pheromone in the correct isomeric form. nih.gov Furthermore, electrophysiological assays confirmed that the yeast-produced pheromone elicited distinct antennal responses in male moths, demonstrating its biological activity. nih.govresearchgate.net This research paves the way for the economically competitive and environmentally friendly bioproduction of this and other related pheromones for use in pest management. nih.govnih.gov

Advanced Synthetic Methodologies for 9z,12e Tetradecadienal and Analogs

Stereoselective Synthesis Strategies

The construction of the C9-C10 Z-configured and C12-C13 E-configured double bonds is the central challenge in the synthesis of 9Z,12E-tetradecadienal. Various powerful synthetic reactions have been adapted to provide stereocontrol over these olefinations.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are cornerstone methods for alkene synthesis. wikipedia.orgtotal-synthesis.comorganic-chemistry.orgslideshare.netnih.gov The choice between these reactions and the specific conditions employed dictates the stereochemical outcome of the resulting double bond.

The Wittig reaction , involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is a versatile tool for olefination. total-synthesis.com The stereoselectivity is highly dependent on the nature of the ylide. Non-stabilized ylides typically favor the formation of Z-alkenes, which is advantageous for establishing the C9-C10 double bond of the target molecule. Conversely, stabilized ylides tend to produce E-alkenes. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com

The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are more nucleophilic and less basic than the ylides used in the Wittig reaction. wikipedia.orgorganic-chemistry.org A significant advantage of the HWE reaction is that it predominantly yields E-alkenes, making it an excellent choice for constructing the C12-C13 double bond. wikipedia.orgorganic-chemistry.orgslideshare.netnih.gov The reaction mechanism involves the formation of an oxaphosphetane intermediate, and steric factors guide the reaction towards the thermodynamically more stable E-product. organic-chemistry.org The water-soluble nature of the phosphate (B84403) byproduct simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.org

A practical application of these methods involves a multi-step synthesis where a Wittig reaction can be used to form the Z-alkene, followed by subsequent steps and an HWE reaction to install the E-alkene, or vice-versa, on appropriate building blocks.

Table 1: Comparison of Wittig and HWE Reactions for Alkene Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Stereoselectivity | Generally Z-selective with non-stabilized ylides; E-selective with stabilized ylides | Generally E-selective |

| Reactivity | Highly reactive | More nucleophilic, less basic than Wittig reagents |

| Byproduct | Triphenylphosphine oxide (often requires chromatography for removal) | Dialkyl phosphate (water-soluble, easily removed by extraction) |

| Application for 9Z,12E-Tetradecadienal | Synthesis of the C9-C10 (Z) double bond | Synthesis of the C12-C13 (E) double bond |

Cross-coupling reactions offer a powerful and stereospecific method for the formation of carbon-carbon bonds. In the context of 9Z,12E-tetradecadienal and its analogs, the coupling of organocuprates with appropriate electrophiles is particularly effective.

A prominent strategy involves the cross-coupling of an alkynyl cuprate (B13416276) with a crotyl halide to construct the diene system with high stereochemical fidelity. researchgate.net This approach has been successfully used for the synthesis of (9Z,12E)-tetradeca-9,12-dienyl acetate (B1210297), a closely related pheromone component. researchgate.netmedchemexpress.com The synthesis starts with the formation of a lithium acetylide, which is then converted to a lithium dialkynylcuprate. This cuprate reagent then undergoes a stereospecific reaction with an E-configured crotyl halide. The geometry of the double bond in the crotyl halide is retained in the final product, ensuring the desired E-configuration at the C12 position. The Z-double bond at the C9 position is typically introduced via the stereoselective reduction of the alkyne precursor.

The high stereoselectivity of carbocupration reactions makes them highly suitable for the synthesis of pheromones where isomeric purity is crucial for biological activity. wikipedia.org These reactions often proceed with greater than 99% retention of configuration.

Grignard reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, allowing for the elongation of carbon chains. mnstate.eduleah4sci.comtamu.edubyjus.com In the synthesis of a long-chain molecule like 9Z,12E-tetradecadienal, Grignard reagents are invaluable for coupling different fragments.

A typical application involves the preparation of a Grignard reagent from an alkyl or alkenyl halide. This highly nucleophilic reagent can then attack an electrophilic carbon, such as the carbonyl carbon of an aldehyde or the carbon of an epoxide. leah4sci.combyjus.com For instance, a Grignard reagent prepared from a C9 fragment containing the pre-formed Z-double bond could be reacted with a C5 electrophile that will ultimately form the aldehyde functionality.

One documented synthesis of 9Z,12E-tetradecadienal utilizes the coupling of a Grignard reagent with 5E-bromopent-2-enal in the presence of lithium tetrachlorocuprate (Li₂CuCl₄), achieving a high yield and preserving the E-configuration of the double bond with over 98% fidelity.

Stereodirectional Cross-Coupling Approaches (e.g., Alkynyl Cuprates with Crotyl Halides)

Optimization of Synthetic Purity

The biological activity of pheromones is often highly dependent on their isomeric purity. The presence of even small amounts of other stereoisomers can significantly reduce or inhibit the desired behavioral response in insects. Therefore, achieving high isomeric purity is a critical aspect of the synthesis of 9Z,12E-tetradecadienal.

Several techniques are employed during and after the synthesis to ensure high isomeric purity. The choice of stereoselective reactions, as discussed above, is the primary strategy. However, even highly selective reactions can produce minor amounts of undesired isomers.

Purification techniques are therefore essential. Medium-pressure liquid chromatography (MPLC) on silica (B1680970) gel impregnated with silver nitrate (B79036) is a powerful method for separating geometric isomers of unsaturated compounds. acs.org The silver ions form reversible complexes with the double bonds, and the strength of this interaction differs between cis and trans isomers, allowing for their separation.

Another technique is the use of urea (B33335) inclusion complexes, or clathrates. acs.org The formation of these complexes is dependent on the shape of the guest molecule. Linear molecules, such as the E,E-isomer of a diene, may fit more readily into the urea crystal lattice than the less linear E,Z-isomer, enabling a separation. acs.org Recrystallization at low temperatures can also be an effective method for increasing the isomeric purity of crystalline intermediates or final products. acs.org

Table 2: Methods for Enhancing Isomeric Purity

| Method | Principle | Application Example |

|---|---|---|

| Silver Nitrate Chromatography | Differential complexation of Ag⁺ ions with π-bonds of Z and E isomers. | Separation of (E,E) and (E,Z) dienic alcohols. acs.org |

| Urea Inclusion Complexation | Selective formation of crystalline complexes based on molecular shape. | Enrichment of the (E,E)-isomer from a mixture with the (E,Z)-isomer. acs.org |

| Low-Temperature Recrystallization | Differences in solubility and crystal packing of isomers at low temperatures. | Purification of a (Z,Z)-dienic alcohol from pentane. acs.org |

Maintaining the stereochemical integrity of the double bonds throughout the synthetic sequence is crucial. This requires careful selection of reaction conditions for each step.

For example, in Wittig reactions, the choice of solvent and base can influence the Z/E ratio. For non-stabilized ylides, polar aprotic solvents and salt-free conditions generally favor the formation of the Z-isomer. Schlosser's modification of the Wittig reaction, which involves the use of a second equivalent of an organolithium base at low temperature, can be used to generate the E-alkene with high selectivity from non-stabilized ylides. harvard.edu

In oxidation steps, such as the conversion of the corresponding 9Z,12E-tetradecadien-1-ol to the target aldehyde, it is important to use mild reagents to avoid isomerization of the double bonds or over-oxidation to the carboxylic acid. Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are often used for this transformation. acs.org The reaction temperature must also be controlled, as elevated temperatures can sometimes lead to epimerization or isomerization.

The progress and purity of the reactions are typically monitored by analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between different isomers. researchgate.net

Techniques for High Isomer Purity Achievement

Development of Cost-Effective and Scalable Synthesis

The practical application of 9Z,12E-Tetradecadienal, particularly in pest management, necessitates the development of synthetic routes that are not only efficient in terms of yield and stereoselectivity but are also economically viable and scalable for industrial production. Research has focused on utilizing readily available starting materials and minimizing complex, low-yield steps.

For commercial-scale synthesis, a common approach involves the catalytic hydrogenation of 9Z,12E-Tetradeca-9,12-dienoic acid, followed by oxidation. A notable process uses a Palladium on carbon (Pd/C) catalyst to selectively reduce the acid to the corresponding allylic alcohol, achieving a yield of 92%. Subsequently, the alcohol is oxidized to the final aldehyde product using a TEMPO/NaClO₂ system, which provides an 88% conversion efficiency.

Cross-coupling reactions have been a cornerstone in constructing the diene system with the correct stereochemistry. researchgate.net For the related acetate, stereodirectional synthesis via the cross-coupling of an alkynyl cuprate with crotyl halides has been shown to produce high isomer purity (82–96%). researchgate.net Such methods are crucial as the biological activity is highly dependent on the (9Z,12E) configuration.

The table below summarizes various synthetic strategies investigated for their potential in cost-effective and scalable production.

| Synthetic Strategy | Key Reactions | Catalyst/Reagents | Reported Yield | Advantages | Reference |

| Industrial Process | Catalytic Hydrogenation, Oxidation | 1. Pd/C 2. TEMPO/NaClO₂ | 1. 92% (reduction) 2. 88% (oxidation) | High efficiency for large-scale production. | |

| Patent CN103102266A | Reduction, Kumada Cross-Coupling, Grignard Reaction | Lithium tetrachlorocuprate | High overall yield reported | Uses cheap, readily available materials; simple and safe operation. | google.com |

| Alkynyl Cuprate Coupling | Cross-coupling | Alkynyl cuprate, Crotyl halides | 82-96% isomer purity (for acetate) | High stereodirectional control. | researchgate.net |

| Olefin Metathesis | Grubbs catalyst-mediated metathesis | Grubbs catalyst | 70% (for acetate) | One-step coupling strategy. |

9Z,12E-Tetradecadienal as a Model Compound in Organic Synthesis Research

In the field of organic synthesis, 9Z,12E-Tetradecadienal and its derivatives serve as valuable model compounds. Their well-defined structure, featuring stereospecific conjugated double bonds and a reactive aldehyde group, makes them excellent substrates for studying and developing new synthetic methodologies. The critical importance of the (9Z,12E) stereoisomerism for biological activity provides a clear benchmark for assessing the stereoselectivity of novel reactions.

The synthesis of this pheromone is a common target in academic and industrial research to showcase the effectiveness of new synthetic strategies, particularly for stereocontrolled carbon-carbon bond formation. For instance, the development of methods like stereodirected cross-coupling reactions often uses the synthesis of such pheromones to validate their utility. researchgate.net

Moreover, 9Z,12E-Tetradecadienal is employed in educational contexts to teach and understand complex chemical reactions relevant to natural product synthesis. Its acetate analog, (9Z,12E)-Tetradecadien-1-yl acetate, is specifically noted as a model compound for investigating esterification reactions and for studying pheromone interactions and synthesis processes. evitachem.com The chemical transformations of these compounds, such as oxidation to carboxylic acids or reduction to alcohols, provide a platform for researchers to explore the mechanisms of fundamental organic reactions.

The distinct behavioral responses elicited in insects by different isomers of tetradecadienal and its analogs further establish these molecules as important tools in chemical ecology research. The synthesis of various isomers, including inactive ones like the (9Z,12Z) configuration, is crucial for structure-activity relationship studies, helping to elucidate the precise structural requirements for receptor binding in insects.

Neurobiological Mechanisms of 9z,12e Tetradecadienal Perception

Olfactory Receptor Systems in Insects

The insect olfactory system is a sophisticated apparatus designed to detect and discriminate a vast array of volatile compounds. This system relies on several key protein families that work in concert to capture odorant molecules and transduce the signal.

Olfactory Receptors (ORs) are transmembrane proteins located on the dendrites of olfactory receptor neurons (ORNs) and are fundamental to odor perception. These receptors are responsible for binding to specific odorant molecules, a process that initiates the signal transduction cascade. In insects, ORs are part of a large and diverse protein family, allowing for the detection of a wide range of chemical cues. The interaction between an odorant, such as 9Z,12E-tetradecadienal, and an OR is highly specific, often depending on the precise stereochemistry of the ligand. This specificity is critical for distinguishing between closely related compounds.

The binding of a ligand to an OR is thought to induce a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal. Research on various moth species, including Spodoptera litura, has focused on identifying the specific ORs that respond to components of their sex pheromone blend, which includes 9Z,12E-tetradecadienal. For instance, studies have cloned and characterized ORs from the antennae of male moths that show a specific response to this compound. nih.govresearchgate.net Knocking down the expression of certain ORs has been shown to reduce the electrophysiological response of the antenna to the corresponding pheromone component, confirming their role in ligand binding. nih.gov The expression levels of these specific ORs can vary between different populations of the same species, potentially leading to variations in their behavioral responses to different pheromone blends. nih.govplos.org

Table 1: Examples of Olfactory Receptors in Spodoptera litura and their Ligands

| Receptor Name | Ligand(s) | Species | Key Finding |

| SlituOR1 | (9Z,11E)-tetradecadienyl acetate (B1210297) | Spodoptera litura | Knockdown reduces EAG response to its specific ligand. nih.gov |

| SlituOR3 | (9Z,11E)-tetradecadienyl acetate, (9Z,12E)-tetradecadienyl acetate | Spodoptera litura | Silencing this receptor affects sex pheromone signaling. plos.orgscience.gov |

| SlituOR6 | E11-14:Ac | Spodoptera litura | Shows strongest response to a minor sex pheromone component. researchgate.net |

| SlituOR13 | (9Z,11E)-tetradecadienyl acetate, (9Z,12E)-tetradecadienyl acetate | Spodoptera litura | Identified as a candidate pheromone receptor. researchgate.net |

| SlituOR16 | (9Z,11E)-tetradecadienyl acetate, (9Z,12E)-tetradecadienyl acetate | Spodoptera litura | Identified as a candidate pheromone receptor. researchgate.net |

The functional unit of an insect olfactory receptor is typically a heteromeric complex composed of a specific OR and a highly conserved olfactory receptor coreceptor (Orco). plos.orgsdbonline.orgnih.gov Orco is essential for the proper functioning and trafficking of the ORs to the dendritic membrane of the olfactory sensory neurons. sdbonline.orgfrontiersin.org While the OR provides the specificity for ligand binding, Orco is thought to be a crucial component of the ion channel that opens upon ligand binding to the OR. nih.govuniprot.org The Orco subunit itself does not bind odorants but is necessary for the complex to be functional. uniprot.org Given its universal presence and critical role in insect olfaction, Orco represents a significant target for disrupting olfactory-mediated behaviors. sdbonline.orguniprot.org

Before an odorant molecule like 9Z,12E-tetradecadienal can reach and activate an olfactory receptor, it must first traverse the aqueous sensillar lymph that bathes the dendrites of the olfactory neurons. researchgate.netmdpi.com This is facilitated by two main families of small, soluble proteins: Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). nih.gov

OBPs are found in high concentrations in the sensillar lymph and are believed to bind to hydrophobic odorant molecules, solubilizing them and transporting them to the ORs. mdpi.com In Lepidoptera, specific types of OBPs, known as Pheromone-Binding Proteins (PBPs), are specialized for binding sex pheromones. nih.gov The expression of certain PBPs is often highly male-biased, consistent with their role in detecting female-emitted sex pheromones. nih.gov

CSPs are another class of soluble proteins found in the sensillar lymph. nih.govwikipedia.org While their exact function is still being fully elucidated, they are also thought to be involved in the transport of chemical signals. wikipedia.orgmdpi.com CSPs are structurally distinct from OBPs and may have a broader range of functions, including roles in development and immunity. wikipedia.orgplos.org The expression of some CSPs can be sex-biased, suggesting a role in chemosensory processes that differ between males and females. nih.gov

In addition to the OR family, insects possess another class of olfactory receptors known as Ionotropic Receptors (IRs). nih.govbohrium.com IRs are evolutionarily ancient and are related to ionotropic glutamate (B1630785) receptors. bohrium.comunil.ch They function as ligand-gated ion channels and are typically composed of a specific IR subunit and one or two coreceptor subunits (IR8a, IR25a). unil.chnih.gov IRs are generally tuned to detect amines and acids, which are common components of food odors and other environmental cues. nih.gov While the primary receptors for many sex pheromones like 9Z,12E-tetradecadienal are ORs, the olfactory system is complex, and the potential involvement of IRs in modulating the perception of pheromones or other co-occurring volatiles cannot be entirely ruled out. Transcriptome analyses of insect antennae have identified numerous IR genes, highlighting their importance in olfaction. nih.govd-nb.info

Odorant-Binding Proteins (OBPs) and Chemosensory Proteins (CSPs) in Signal Transduction

Electrophysiological Studies of Olfactory Responses

Electrophysiological techniques are invaluable tools for studying the responses of the insect olfactory system to specific chemical compounds. These methods allow researchers to directly measure the electrical activity of olfactory neurons in response to odorant stimulation.

The electroantennogram (EAG) is a technique that measures the summed electrical potential from the entire antenna, representing the collective response of many olfactory neurons. researchgate.net It is a widely used method to screen for biologically active compounds and to assess the sensitivity of an insect's antenna to specific odorants.

**Table 2: Summary of EAG Response Findings for 9Z,12E-Tetradecadienal in *Spodoptera litura***

| Study Focus | Key Finding | Significance |

| Pheromone Component Response | Male antennae of S. litura show strong, dose-dependent EAG responses to 9Z,12E-tetradecadienal. nih.govresearchgate.net | Confirms the role of this compound as a potent olfactory stimulant for male moths. |

| Gene Knockdown (SlituOR1, SlituOR3) | RNAi-mediated knockdown of specific pheromone receptors reduces the EAG response to their corresponding ligands. nih.gov | Directly links specific receptor function to the overall antennal response. |

| Gene Knockdown (SlituCYP4L4) | Knockdown of a specific cytochrome P450 gene decreased EAG responses to (9Z,11E)-tetradecadienyl acetate and 9Z,12E-tetradecadienal. nih.gov | Suggests a role for this enzyme in sex pheromone recognition or processing. |

| Interaction with Plant Volatiles | Certain plant volatiles can enhance or decrease the EAG response of male moths to the sex pheromone blend. researchgate.net | Indicates that the perception of the pheromone can be modulated by the surrounding chemical environment. |

Single Sensillum Recordings (SSR) for Receptor Cell Specificity

Single Sensillum Recording (SSR) is a powerful electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum, a hair-like structure on an insect's antenna. wikipedia.org This method allows researchers to determine the specificity of receptor cells to particular odorants, including pheromones like 9Z,12E-Tetradecadienal. wikipedia.org By inserting a recording electrode into a sensillum and a reference electrode elsewhere on the insect, scientists can monitor the action potentials generated by OSNs in response to chemical stimuli. wikipedia.orgnih.gov

In the context of 9Z,12E-Tetradecadienal perception, SSR has been instrumental in identifying the specific sensilla and the OSNs within them that respond to this pheromone component. For instance, in the moth Cactoblastis cactorum, SSR has demonstrated that male sensilla trichodea contain a receptor cell that is specifically tuned to (9Z,12E)-tetradecadienyl acetate, a structurally related compound. arizona.edu This highlights the high degree of specialization in pheromone perception at the cellular level. The technique allows for the classification of sensilla based on the response patterns of the OSNs they house. researchgate.net

The process involves immobilizing the insect and carefully positioning the antennae for recording. wikipedia.org A fine-tipped electrode is then inserted at the base of a targeted sensillum to record the neural activity. wikipedia.org When a stimulus, such as a plume of 9Z,12E-Tetradecadienal, is presented to the antenna, responsive OSNs will exhibit a change in their firing rate, which is captured by the recording electrode. nih.gov This allows for a direct correlation between the chemical cue and the neuronal response, providing clear evidence of receptor cell specificity.

Genetic and Molecular Basis of Pheromone Perception

The ability of an insect to perceive a specific pheromone like 9Z,12E-Tetradecadienal is fundamentally rooted in its genetics and the molecular machinery of its olfactory system. This includes the identification of specific pheromone receptors, the differential expression of olfactory genes between sexes, and the modulation of perception through receptor transcription levels.

Identification and Characterization of Pheromone Receptor Genes

The perception of 9Z,12E-Tetradecadienal begins with its interaction with specific pheromone receptors (PRs) located on the dendrites of OSNs. These receptors are proteins encoded by a specialized subfamily of olfactory receptor (OR) genes. frontiersin.org The identification and characterization of these genes are crucial to understanding the molecular basis of pheromone communication.

In the noctuid moth Spodoptera littoralis, a candidate PR, SlitOR6, has been identified and shown to respond specifically to (9Z,12E)-tetradecadienyl acetate, a major component of its sex pheromone blend. frontiersin.orgresearchgate.net Similarly, in other Spodoptera species, several candidate PRs have been cloned and identified. nih.govnih.govplos.org For example, in Spodoptera litura, SlituOR1 and SlituOR3 have been identified as candidate PRs. nih.govnih.govplos.org Transcriptome analysis of S. litura antennae has led to the identification of numerous candidate olfactory genes, including 26 ORs, with some, like OR14 and OR23, being strongly expressed and male-biased, suggesting they may be receptors for the sex pheromone components, which include a derivative of 9Z,12E-Tetradecadienal. d-nb.info

The functional characterization of these receptors is often achieved through heterologous expression systems, where the candidate PR gene is expressed in a non-native system, such as Xenopus oocytes or Drosophila olfactory neurons. researchgate.netresearchgate.net These systems allow researchers to test the receptor's response to a range of compounds and confirm its specificity for 9Z,12E-Tetradecadienal or its derivatives.

| Organism | Identified Pheromone Receptor Genes | Pheromone Component |

| Spodoptera littoralis | SlitOR6 | (9Z,12E)-tetradecadienyl acetate frontiersin.orgresearchgate.net |

| Spodoptera litura | SlituOR1, SlituOR3, OR14 (candidate), OR23 (candidate) | (9Z,11E)-tetradecadienyl acetate and (9Z,12E)-tetradecadienyl acetate nih.govnih.govplos.orgd-nb.info |

Sex-Biased Expression of Olfactory Genes

A hallmark of genes involved in sex pheromone perception is their sex-biased expression, typically with higher expression levels in the antennae of males, who are responsible for detecting the female-released pheromones. frontiersin.org This male-biased expression is a strong indicator that a particular olfactory gene, especially an OR, is involved in pheromone detection.

This differential expression ensures that the sensory apparatus of the male is highly tuned to the specific pheromone components released by the female, maximizing the probability of successful mate location.

| Gene | Organism | Sex-Biased Expression |

| SlituOR1 | Spodoptera litura | Male-biased nih.gov |

| SlituOR3 | Spodoptera litura | Male-biased nih.govplos.org |

| OR14 (candidate) | Spodoptera litura | Male-biased d-nb.info |

| OR23 (candidate) | Spodoptera litura | Male-biased d-nb.info |

Modulation of Pheromone Perception by Receptor Transcription Levels

The sensitivity and behavioral response of an insect to a pheromone like 9Z,12E-Tetradecadienal can be modulated by the transcription levels of the corresponding PR genes. nih.govnih.govplos.org Variation in the expression levels of these receptors can lead to differences in pheromone perception among individuals and populations. nih.govnih.govplos.org

Research in Spodoptera litura has shown that the expression levels of the candidate PR, SlituOR3, differ in populations that are attracted to different ratios of the two major sex pheromone components. nih.govplos.org This suggests that the transcriptional regulation of PR genes can play a role in the adaptation and reproductive isolation of populations. nih.govnih.govplos.org Knocking down the expression of SlituOR1 in S. litura using RNA interference (RNAi) resulted in a reduced electroantennogram (EAG) response to (9Z,11E)-tetradecadienyl acetate, a component of the pheromone blend, providing direct evidence that receptor transcription levels affect pheromone sensitivity. nih.gov

Analytical Methodologies for Research on 9z,12e Tetradecadienal

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatographic methods are essential for separating (9Z,12E)-Tetradecadienal from complex mixtures, verifying its structure, and assessing its purity. These techniques are particularly important in pheromone research, where even small impurities can significantly alter biological activity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Verification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the identification and verification of (9Z,12E)-Tetradecadienal. This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for its positive identification.

For instance, in the analysis of pheromone gland extracts from the spruce coneworm, Dioryctria abietella, GC-MS was used to identify potential pheromone components by comparing their mass spectra and retention times with those of synthetic standards. researchgate.net Similarly, gland extracts of the mahogany shoot borer, Hypsipyla grandella, were analyzed by GC-MS to identify the components of its sex pheromone. scielo.br

Key Parameters in GC-MS Analysis of (9Z,12E)-Tetradecadienal:

| Parameter | Description | Importance |

|---|---|---|

| Column Type | Typically a non-polar or medium-polarity column (e.g., DB-5ms, HP-INNOWax). researchgate.net | Affects the separation of isomers and other components in the sample. |

| Temperature Program | A programmed increase in column temperature to elute compounds with different boiling points. | Optimizes the separation and analysis time. |

| Ionization Mode | Electron Ionization (EI) is most common. | Provides characteristic fragmentation patterns for identification. |

| Detection Mode | Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity for the target analyte. | Allows for the detection of trace amounts of the compound. |

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

High-performance liquid chromatography (HPLC) is another powerful tool for the analysis of (9Z,12E)-Tetradecadienal, particularly for assessing its purity and stability over time. chromatographyonline.com Unlike GC, HPLC is well-suited for non-volatile or thermally sensitive compounds, although (9Z,12E)-Tetradecadienal is amenable to both techniques.

In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the sample components between the two phases. A detector at the end of the column measures the concentration of each component as it elutes.

HPLC is particularly valuable for stability-indicating methods, which are designed to separate the active compound from its degradation products. chemmethod.comsemanticscholar.org This is crucial for ensuring the quality and efficacy of pheromone formulations used in pest management. For example, a stability-indicating HPLC method can be developed to monitor the degradation of (9Z,12E)-Tetradecadienal under various storage conditions, such as exposure to light, heat, and humidity.

Typical Components of an HPLC Method for (9Z,12E)-Tetradecadienal Analysis:

| Component | Example | Function |

|---|---|---|

| Column | Reversed-phase C18 or C8 column. chemmethod.com | Separates compounds based on their hydrophobicity. |

| Mobile Phase | A mixture of water and an organic solvent like acetonitrile (B52724) or methanol. semanticscholar.org | Carries the sample through the column and influences the separation. |

| Detector | UV detector, as the aldehyde group provides some UV absorbance. | Measures the concentration of the eluting components. |

| Flow Rate | Typically 1.0 mL/min. semanticscholar.org | Controls the speed of the separation. |

Utilization of Chiral GC Columns for Stereoisomer Analysis

The biological activity of pheromones is often highly dependent on their stereochemistry. Molecules that are non-superimposable mirror images of each other are called enantiomers, and they can have vastly different effects on insect behavior. gcms.cz Chiral gas chromatography is a specialized technique used to separate and quantify the different enantiomers of a chiral compound. chromatographyonline.com

While (9Z,12E)-Tetradecadienal itself is not chiral, it is often synthesized from chiral precursors or as part of a blend containing chiral components. In such cases, chiral GC is essential to ensure the correct stereoisomeric ratio. This technique utilizes a chiral stationary phase (CSP) in the GC column, which interacts differently with each enantiomer, leading to their separation. Derivatized cyclodextrins are commonly used as CSPs in chiral GC columns. gcms.cz

The ability to separate enantiomers is critical for quality control in the synthesis of pheromones and for research into the specific roles of different stereoisomers in insect communication.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure of (9Z,12E)-Tetradecadienal, confirming its identity and the geometry of its double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including (9Z,12E)-Tetradecadienal. evitachem.com NMR provides detailed information about the carbon-hydrogen framework of a molecule.

In an NMR experiment, the sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this radiation at specific frequencies. The resulting NMR spectrum provides information about the chemical environment of each nucleus, allowing chemists to piece together the molecule's structure.

For (9Z,12E)-Tetradecadienal, NMR is particularly important for confirming the Z and E configuration of the double bonds at the 9th and 12th positions, respectively. The coupling constants between the protons on the double bonds are different for cis (Z) and trans (E) isomers, allowing for their unambiguous assignment in the ¹H NMR spectrum. ¹³C NMR is also used to confirm the number and types of carbon atoms in the molecule.

Quantification in Biological and Environmental Samples

The quantification of (9Z,12E)-Tetradecadienal in biological and environmental samples is essential for a wide range of studies, from understanding pheromone production in insects to monitoring the effectiveness of pest control strategies. researchgate.net

Several methods have been developed to quantify pheromones from female moths, including the extraction of excised pheromone glands with a solvent, which is the most common approach. researchgate.net The resulting extract can then be analyzed by GC-MS or other sensitive techniques.

In field studies, pheromone traps are often used to monitor insect populations. diva-portal.org The amount of (9Z,12E)-Tetradecadienal released from the lure over time can be quantified to ensure a consistent and effective dose. This can be done by collecting the volatiles released from the dispenser and analyzing them by GC-MS. mdpi.com

For quantification, an internal standard is often added to the sample. The internal standard is a compound with similar chemical properties to the analyte but which is not present in the original sample. By comparing the detector response of the analyte to that of the internal standard, a more accurate quantification can be achieved.

Methodologies for Trace Amount Detection in Biological Matrices

Detecting minute quantities of 9Z,12E-Tetradecadienal in biological matrices, such as insect pheromone glands or the surrounding air, presents a significant analytical challenge. The standard and most widely used approach for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the volatile components of a sample in a gas chromatograph and then identifies and quantifies them based on their mass-to-charge ratio in a mass spectrometer. To enhance sensitivity, especially for trace detection, a technique called selective ion monitoring (SIM) is often employed within GC-MS, which focuses the mass spectrometer on specific ions characteristic of the target compound.

To further improve the accuracy of quantification, particularly in complex samples like insect cuticular extracts, internal standards are utilized. These are typically deuterated analogs of the target compound, which behave similarly during extraction and analysis but can be distinguished by the mass spectrometer.

Another critical aspect of analyzing pheromones is the collection and pre-concentration of the sample. Solid-phase microextraction (SPME) is a common technique used for this purpose. SPME involves exposing a fused-silica fiber coated with a stationary phase to the sample (e.g., the headspace above a pheromone gland). The volatile and semi-volatile compounds, including 9Z,12E-Tetradecadienal, adsorb to the fiber, which is then directly inserted into the GC injection port for analysis. This method is solvent-free, relatively simple, and effective for concentrating trace amounts of analytes.

Electroantennography (EAG) is a highly sensitive biological detection method that utilizes the antenna of an insect as a detector. In this technique, an isolated insect antenna is exposed to a stream of air containing the volatile compounds separated by a gas chromatograph. The electrical response of the antenna to specific compounds is measured, providing a highly selective and sensitive detection method for biologically active pheromone components like 9Z,12E-Tetradecadienal.

| Analytical Technique | Principle | Application in 9Z,12E-Tetradecadienal Research |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and identifies them based on mass-to-charge ratio. | Standard method for identification and quantification. |

| Selective Ion Monitoring (SIM) | A GC-MS technique focusing on specific ions to increase sensitivity. | Used for trace detection in biological samples. |

| Solid-Phase Microextraction (SPME) | Adsorbs volatile analytes onto a coated fiber for concentration. | Sample preparation and pre-concentration from air or biological matrices. |

| Electroantennography (EAG) | Uses an insect antenna as a biological detector for active compounds. | Highly sensitive and selective detection of pheromone components. |

Hyperspectral Imaging (HSI) for Spatial Distribution Analysis

Hyperspectral imaging (HSI) is a powerful, non-destructive technique that combines spectroscopy and imaging to obtain both spatial and spectral information from a sample. nih.gov This technology has emerged as a valuable tool in various scientific fields, including agriculture, medicine, and environmental monitoring, for its ability to identify and map the distribution of chemical components. nih.govmdpi.com

In the context of 9Z,12E-Tetradecadienal research, HSI can be applied to visualize the spatial distribution of the pheromone or related compounds on a surface. The technique works by capturing a series of images of a sample at many different, contiguous wavelengths. nih.gov Each pixel in the resulting "hypercube" contains a complete spectrum of the light interacting with that specific point on the sample. nih.gov By analyzing these spectra, it is possible to identify the chemical composition at each pixel and create a map showing the distribution of specific compounds. hyspex.comspectroscopyonline.com

While direct application of HSI for mapping a volatile compound like 9Z,12E-Tetradecadienal in-situ on a biological surface is challenging, the technology can be used to analyze related factors. For instance, HSI can be used to assess the health of plants that may be hosts to insects that use this pheromone, or to detect physiological changes in the insect itself that may correlate with pheromone production. mdpi.com The technology is non-invasive and does not require chemical reagents, making it an environmentally friendly analytical method. nih.gov

| HSI Platform | Spectral Range | Spatial Resolution | Potential Application in Pheromone Research |

| Visible Near-Infrared (Vis-NIR) Sensors | 380 - 1500 nm mdpi.com | Typically in the meter range for airborne sensors. mdpi.com | Indirectly, by monitoring crop health and stress related to insect infestation. mdpi.com |

| Shortwave Infrared (SWIR) Sensors | 950 - 2450 nm mdpi.com | Typically in the meter range for airborne sensors. mdpi.com | Identification of minerals and soil properties that may influence insect habitats. mdpi.com |

| Laboratory/Benchtop HSI Systems | Varies depending on the system. | High resolution, down to the micrometer scale. | Analysis of pheromone-baited traps or surfaces to study dispersal and degradation patterns. |

Addressing Challenges in Isomer Distinction and Integrity

A significant challenge in the analysis of 9Z,12E-Tetradecadienal lies in the differentiation of its various isomers. biocompare.com Isomers are molecules that have the same chemical formula but different arrangements of atoms, which can lead to vastly different biological activities. biocompare.com For instance, the stereochemical configuration of the double bonds (Z/E) is critical for the biological activity of many pheromones. The (9Z,12E) configuration is crucial for its function as a pheromone in many species, while other isomers may be inactive or even inhibitory.

Traditional chromatographic methods, such as gas chromatography, are essential for separating isomers. The retention time of a compound as it passes through the GC column is a key identifier. Co-injection with synthetic standards of known isomers is a critical step to confirm the identity of the natural compound. However, complete separation of all isomers can be difficult and may require specialized GC columns and optimized temperature programs.

The integrity of the compound during analysis is another important consideration. Unsaturated aldehydes like 9Z,12E-Tetradecadienal can be susceptible to oxidation or isomerization under certain analytical conditions. Therefore, care must be taken during sample preparation and analysis to minimize degradation and ensure that the detected isomeric ratio accurately reflects the original sample. This may involve using protective agents or ensuring mild analytical conditions.

Recent advancements in analytical technology, such as high-resolution ion mobility mass spectrometry (IMS-MS), offer new possibilities for overcoming the challenges of isomer distinction. biocompare.com IMS-MS separates ions based on their size, shape, and charge, providing an additional dimension of separation beyond chromatography and mass spectrometry. This can help to differentiate between isomers that are difficult to separate by GC alone. biocompare.com

| Challenge | Analytical Approach | Key Considerations |

| Isomer Distinction | High-resolution Gas Chromatography (GC) with co-injection of standards. | Selection of appropriate GC column and temperature programming. |

| Ion Mobility Mass Spectrometry (IMS-MS). biocompare.com | Provides an additional dimension of separation based on molecular shape. biocompare.com | |

| Compound Integrity | Mild analytical conditions. | To prevent oxidation or isomerization of the unsaturated aldehyde. |

| Use of protective agents. | To minimize degradation during sample preparation and analysis. |

Environmental Dynamics and Degradation Pathways

Stability and Reactivity in Environmental Contexts

The chemical structure of (9Z,12E)-Tetradecadienal, featuring two double bonds and an aldehyde functional group, dictates its reactivity and stability in the environment. These features are the primary sites for degradation reactions.

The aldehyde functional group makes (9Z,12E)-Tetradecadienal particularly susceptible to oxidation. This process typically converts the aldehyde into its corresponding carboxylic acid, (9Z,12E)-tetradeca-9,12-dienoic acid. smolecule.com This conversion can alter the compound's biological activity.